1-(1-Phenylpropan-2-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(1-phenylpropan-2-yl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(13-8-12(14)9-13)7-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGYCTNTCXVCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Benzothiophene and Quinoline Derivatives: These substituents (e.g., in ) introduce aromatic or heteroaromatic moieties, enhancing π-π stacking interactions with biological targets. The neuroprotective activity noted in correlates with the extended aromatic system. Halogenated Derivatives: Bromine or fluorine substituents (e.g., ) improve metabolic stability and membrane permeability, making these analogs suitable for CNS-targeting drugs.
Synthetic Accessibility :
- Azetidin-3-ol derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, describes the use of azetidin-3-ol hydrochloride in DMSO under heated conditions, yielding nitro-pyridinyl derivatives with moderate to high yields (29–73%) . Similar methods may apply to this compound.
Pharmacological Potential: Neuroprotectants like 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol highlight the role of azetidine derivatives in treating neurodegenerative diseases. Fluorinated analogs (e.g., ) are explored for antimicrobial activity due to fluorine's electronegativity and ability to disrupt microbial enzymes.
Research Findings and Challenges
- Structural Rigidity : The azetidine ring's constrained geometry improves binding affinity but may limit solubility. Derivatives with polar groups (e.g., hydroxyl or methoxy) address this, as seen in .
- Safety Considerations: While safety data for this compound are unavailable, analogs like phenol derivatives () require careful handling due to toxicity risks .
- Synthetic Yields : Many azetidin-3-ol derivatives exhibit low to moderate yields (e.g., 29% in ), necessitating optimization for scalability.
Preparation Methods
Cyclization of Sulfinamido-Alcohol Derivatives
A notable method involves the intramolecular cyclization of sulfinamido-alcohol derivatives using the Tsunoda reagent (cyanomethylenetributylphosphorane) under heating in toluene. This approach has been successfully applied to prepare substituted azetidines with phenyl substituents on the nitrogen, demonstrating good yields and stereocontrol (up to 77%).
- Reaction conditions: Heating sulfinamido-alcohol derivative with Tsunoda reagent at 110 °C in toluene.
- Outcome: Formation of 2-substituted azetidines with phenyl groups.
- Relevance: Provides a route to azetidines with controlled stereochemistry, applicable to this compound synthesis.
Aza-Michael Addition Followed by Intramolecular Cyclization
Yadav et al. demonstrated the synthesis of azetidine derivatives by aza-Michael addition of 3-hydroxy-2-oxo-3-phenylpropionitrile in the presence of sodium hydride, followed by intramolecular cyclization. This method yields azetidine rings incorporating phenyl substituents and hydroxyl groups, which are structurally related to this compound.
- Reaction conditions: Sodium hydride in benzene at 60 °C for 20 minutes.
- Outcome: Formation of 1,2-diphenyl-azetidine-3-carbonitrile in 87% yield.
- Relevance: Demonstrates an efficient method to introduce hydroxyl and phenyl groups on azetidine rings.
Halogenation and Nucleophilic Substitution on Phenylpropanediol Precursors
A multistep approach involves:
- Bromination of 2-phenylpropane-1,3-diol to yield (1,3-dibromopropan-2-yl)benzene.
- Reaction with nucleophiles such as sodium sulfide or amines to induce ring closure forming azetidine derivatives.
- Subsequent functional group manipulations to introduce hydroxyl groups at the 3-position.
This method, described in detail in synthetic protocols, includes purification by silica gel chromatography and controlled temperature conditions (0 °C to 100 °C) to optimize yields (~53%).
- Key reagents: N-Bromosuccinimide (NBS), triphenylphosphine (PPh3), sodium sulfide.
- Reaction conditions: Stepwise temperature control from 0 °C to 100 °C over several hours.
- Outcome: Formation of azetidine intermediates with phenyl and hydroxyl functionalities.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate the cyclization steps in azetidine synthesis, improving reaction times and yields. For example, reactions of azido alcohol precursors with triphenylphosphine under microwave conditions produce azetidine derivatives efficiently.
- Reaction conditions: Microwave irradiation at 660 W for 20 minutes.
- Outcome: Rapid formation of azetidine rings with high diastereoselectivity.
- Relevance: Offers a modern, efficient synthetic tool for preparing azetidine compounds like this compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sulfinamido-alcohol cyclization | Tsunoda reagent, toluene, 110 °C | 77 | Good stereocontrol, moderate temp | Requires specific sulfinamido precursors |
| Aza-Michael addition + cyclization | Sodium hydride, benzene, 60 °C | 87 | High yield, straightforward | Sensitive to moisture, requires strong base |
| Halogenation + nucleophilic substitution | NBS, PPh3, Na2S, 0–100 °C | 53 | Accessible starting materials | Multi-step, moderate yield |
| Microwave-assisted cyclization | Triphenylphosphine, microwave irradiation | 70–92 | Fast, high diastereoselectivity | Requires microwave equipment |
Detailed Research Findings and Notes
The sulfinamido-alcohol cyclization method provides a stereoselective approach suitable for preparing azetidine derivatives bearing bulky phenyl substituents, which is critical for this compound due to its chiral center and aromatic group.
The aza-Michael addition route is efficient for introducing hydroxyl functionality adjacent to the azetidine ring, mimicking the 3-ol group in the target compound, with high yields and relatively mild conditions.
Halogenation followed by nucleophilic substitution leverages commercially available diol precursors and allows for stepwise introduction of the azetidine ring and hydroxyl group. However, the multi-step nature and moderate yields require careful optimization.
Microwave-assisted methods shorten reaction times significantly and improve selectivity, which is advantageous in complex molecule synthesis such as this compound, though scalability can be a concern.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(1-Phenylpropan-2-yl)azetidin-3-ol, and what critical reaction parameters must be controlled?
- Answer : The synthesis typically involves multi-step pathways, including Brønsted acid-catalyzed activation of tertiary alcohols to form ether linkages and Horner-Wadsworth-Emmons reactions for substituent introduction on the azetidine ring . Key parameters include temperature control (e.g., room temperature for thionyl chloride reactions), solvent selection (e.g., dichloromethane for piperazine derivatives), and reaction time optimization to maximize yield and purity. Catalytic methods must preserve the integrity of the azetidine and phenylpropan-2-yl moieties .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound, and what key spectral signatures should researchers prioritize?
- Answer : High-resolution NMR spectroscopy (e.g., H and C) is critical for resolving stereochemistry, with emphasis on coupling constants (e.g., -values for axial/equatorial proton configurations) and NOE correlations . X-ray crystallography (using SHELX or OLEX2 ) provides definitive structural validation, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Key NMR signals include azetidine ring protons (δ 3.2–4.7 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
Q. How does the azetidine ring conformation influence the compound's pharmacological interactions with neurotransmitter systems?
- Answer : The azetidine ring’s puckered conformation and hydroxyl group orientation affect hydrogen-bonding interactions with targets like GABA or NMDA receptors. Molecular docking studies suggest that the ring’s rigidity enhances binding specificity, while the phenylpropan-2-yl group modulates lipophilicity and blood-brain barrier penetration . Pharmacological assays comparing ring-opened analogs show reduced activity, underscoring the azetidine’s structural necessity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy studies for this compound?
- Answer : Orthogonal validation methods are essential. For example:
- Use surface plasmon resonance (SPR) to validate binding kinetics alongside cell-based assays.
- Perform pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to address bioavailability discrepancies.
- Cross-reference crystallographic data (SHELX-refined structures ) with molecular dynamics simulations to assess target engagement under physiological conditions .
Q. What computational strategies are recommended for predicting the binding modes of this compound derivatives to neurological targets?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with quantum mechanics/molecular mechanics (QM/MM) simulations to account for electronic effects of substituents. Leverage crystallographic data from homologous targets (e.g., HRP-2 PWWP domain complexes ) to refine docking poses. Machine learning models trained on SAR data can prioritize derivatives with optimized steric and electronic profiles .
Q. What experimental design considerations are critical when optimizing multi-step synthetic pathways to improve yield while preserving stereochemical integrity?
- Answer :
- Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during azetidine ring formation.
- Monitor intermediates via inline LC-MS to detect racemization.
- Optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .
- Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting enantiomeric excess .
Q. How should crystallographic data from SHELX/OLEX2 refinements be reconciled with NMR-derived structural models for this compound?
- Answer :
- Cross-validate torsion angles and hydrogen-bonding networks between X-ray structures (refined via SHELXL ) and NMR-derived NOE restraints.
- Use OLEX2’s integration of crystallographic and spectroscopic data to resolve discrepancies in ring puckering or substituent orientation .
- For flexible regions (e.g., phenylpropan-2-yl side chain), combine multi-temperature crystallography with NMR relaxation studies to model dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
